molecular formula C26H38O8 B13445173 (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B13445173
M. Wt: 478.6 g/mol
InChI Key: OIUSIMZHVMRLJU-TVEAASPHSA-N
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Description

The compound (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile compound in various chemical reactions. This compound is structurally related to bile acids, which are crucial for the digestion and absorption of fats in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of certain functional groups to oxo groups.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

    Glycosylation: Attachment of the oxane ring to the steroid backbone.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of oxo groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its interaction with biological membranes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing various signaling pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with similar structural features but different functional groups.

    Deoxycholic Acid: Lacks some hydroxyl groups present in the compound of interest.

    Lithocholic Acid: Has fewer hydroxyl groups and a different arrangement of functional groups.

Uniqueness

The uniqueness of (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid lies in its specific arrangement of hydroxyl groups and the presence of a carboxylic acid group, which confer unique chemical properties and biological activities.

Properties

Molecular Formula

C26H38O8

Molecular Weight

478.6 g/mol

IUPAC Name

(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C26H38O8/c1-24-9-6-14(27)12-13(24)4-5-15-16(24)7-10-25(2)17(15)8-11-26(25,3)34-23-20(30)18(28)19(29)21(33-23)22(31)32/h12,15-21,23,28-30H,4-11H2,1-3H3,(H,31,32)/t15-,16+,17+,18?,19+,20?,21+,23+,24+,25+,26+/m1/s1

InChI Key

OIUSIMZHVMRLJU-TVEAASPHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Origin of Product

United States

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